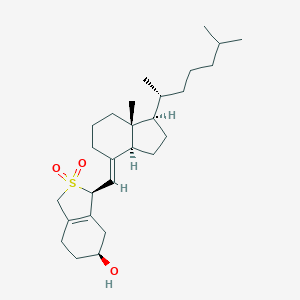

(6S)-vitamin D3 6,19-sulfur dioxide adduct/(6S)-cholecalciferol 6,19-sulfur dioxide adduct

Descripción

The (6S)-vitamin D3 6,19-sulfur dioxide adduct is a chemically modified derivative of cholecalciferol (vitamin D3), formed via a [4+1] cycloaddition reaction between sulfur dioxide (SO₂) and the Δ5,10(19)-diene moiety of vitamin D3 . This adduct is characterized by a sulfur dioxide bridge between the C6 and C19 positions, with the 6S stereoisomer being a specific configuration of interest. The compound serves as a synthetic intermediate for deuterated vitamin D3 derivatives, such as 1α-hydroxy-[6,19,19-(²H)]vitamin D3, which are critical for isotopic labeling in metabolic studies . Additionally, it has been identified in biological contexts, such as in osteoclast-like cell differentiation pathways .

Propiedades

IUPAC Name |

(3S,5S)-3-[(E)-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3S/c1-18(2)7-5-8-19(3)24-12-13-25-20(9-6-14-27(24,25)4)15-26-23-16-22(28)11-10-21(23)17-31(26,29)30/h15,18-19,22,24-26,28H,5-14,16-17H2,1-4H3/b20-15+/t19-,22+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBJDQZFOWHNAQ-QXHKUGGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)CS3(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\[C@H]3C4=C(CC[C@@H](C4)O)CS3(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429510 | |

| Record name | LMST03020251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71726-02-8 | |

| Record name | LMST03020251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

The compound known as (6S)-Vitamin D3 6,19-sulfur dioxide adduct , also referred to as (6S)-cholecalciferol 6,19-sulfur dioxide adduct , represents a chemically modified form of vitamin D3. This modification involves the addition of sulfur dioxide to the cholecalciferol structure, which may influence its biological activity. Understanding the biological implications of this adduct is crucial for its potential applications in health and medicine.

Synthesis and Characterization

The synthesis of (6S)-vitamin D3 6,19-sulfur dioxide adduct typically involves the reaction of cholecalciferol with liquid sulfur dioxide. Studies have shown that this reaction can yield both α and β-face adducts in approximately equal proportions. Subsequent thermolysis of these adducts results in the extrusion of sulfur dioxide, producing 5,6-trans vitamin D2 alongside traces of vitamin D2 itself .

The biological activity of vitamin D compounds is primarily mediated through their interaction with the vitamin D receptor (VDR) , which regulates gene expression related to calcium metabolism and bone health. The structural modifications introduced by the sulfur dioxide adduct may alter binding affinity and efficacy at the VDR.

Case Studies and Research Findings

- Calcium Mobilization Studies : In studies assessing calcium mobilization in vivo, various vitamin D analogues were evaluated for their efficacy. The results indicated that modifications at the C-3 position (as seen in some sulfated forms) led to reduced biological activity compared to unmodified forms .

- Therapeutic Potential : The potential therapeutic applications of modified vitamin D compounds have been explored, particularly for conditions such as osteoporosis and autoimmune diseases. Analogues that exhibit cell-modulating activity without significantly affecting calcium metabolism are particularly promising .

Data Tables

| Compound | Calcium Mobilization Activity | VDR Binding Affinity | Notes |

|---|---|---|---|

| (6S)-Vitamin D3 | Unknown | Unknown | Sulfur dioxide modification effects unclear |

| Vitamin D3 | 100% | High | Standard reference for comparison |

| Vitamin D3-Sulfate | <5% | Low | Limited biological activity |

| 1α,25-Dihydroxyvitamin D3 | 100% | Very High | Most active form |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of (6S)-vitamin D3 6,19-sulfur dioxide adduct involves the reaction of vitamin D3 with sulfur dioxide. Research has demonstrated that this adduct can be synthesized efficiently using improved procedures that enhance deuterium labeling at specific positions, which is crucial for studying metabolic pathways and biological activities of vitamin D derivatives . The characterization of these compounds is essential for understanding their reactivity and stability, as well as their biological interactions.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of (6S)-vitamin D3 6,19-sulfur dioxide adducts in inhibiting key enzymes involved in carbohydrate metabolism. For instance, research indicated that this compound exhibits inhibitory effects on α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion . This suggests potential applications in managing conditions like diabetes by regulating blood sugar levels.

Antioxidant Properties

The antioxidant properties of vitamin D3 derivatives have been explored in various studies. The (6S)-adduct has shown promise in reducing oxidative stress markers in vitro, indicating its potential use as a dietary supplement to enhance cellular defense mechanisms against oxidative damage .

Fortification of Food Products

Given the role of vitamin D in calcium metabolism and bone health, the (6S)-sulfur dioxide adduct can be explored for fortifying food products. Its stability and bioactivity make it a suitable candidate for incorporation into dairy products or supplements aimed at preventing vitamin D deficiency .

Therapeutic Uses

The therapeutic implications of (6S)-vitamin D3 6,19-sulfur dioxide adduct extend to its potential use in treating conditions associated with vitamin D deficiency, such as osteoporosis and certain autoimmune diseases. Clinical studies are needed to evaluate its efficacy and safety in human subjects.

Case Studies

Comparación Con Compuestos Similares

Structural Isomers: 6R vs. 6S Configuration

The stereochemical orientation at the C6 position distinguishes the (6S)-vitamin D3 adduct from its 6R counterpart. For example:

- (6R)-Vitamin D3 6,19-SO₂ Adduct : Exhibits a mirror-image configuration at C6, which may alter its thermal stability and biological interactions. Both 6R and 6S adducts decompose upon thermolysis to yield 5,6-trans-vitamin D3, but their reaction kinetics and byproduct profiles may differ .

- Biological Relevance : The (6S)-adduct has been implicated in regulating osteoclast differentiation via pathways involving phosphorylated proteins (e.g., OSTF1) and EMT regulators , whereas the 6R isomer’s biological activity remains less characterized.

Hydroxylated Derivatives

Adducts with hydroxyl groups at alternative positions exhibit distinct metabolic and functional properties:

- (6S)-25-Hydroxyvitamin D3 6,19-SO₂ Adduct (LMST03020280): Contains a 25-hydroxyl group, a modification associated with enhanced metabolic stability and binding affinity to vitamin D-binding protein (DBP) . Unlike the non-hydroxylated (6S)-adduct, this derivative may retain partial activity in calcium homeostasis pathways .

- (6RS)-22-Oxo-23,24,25,26,27-Pentanorvitamin D3 6,19-SO₂ Adduct: Features a truncated side chain and a ketone group, reducing its affinity for the vitamin D receptor (VDR) and altering its catabolic fate .

Vitamin D2 Analogs

- (6R)-Vitamin D2 6,19-SO₂ Adduct : Derived from ergocalciferol (vitamin D2), this adduct shares the SO₂ bridge but differs in its side-chain structure (ergosterol-derived vs. cholesterol-derived). Vitamin D2 adducts are less stable than D3 analogs and exhibit reduced efficacy in humans, as seen in studies comparing D2 and D3 metabolite levels .

Functional Adducts with Non-SO₂ Modifications

- 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) Adducts: These adducts, such as (6R)-vitamin D3 6,19-PTAD, are used in analytical chemistry for derivatization to enhance LC-MS/MS detection sensitivity.

- Epidioxy Adducts (e.g., LMST03020281/82): Feature a peroxide bridge (O-O) instead of SO₂.

Métodos De Preparación

Photochemical Synthesis Using 7-Dehydrocholesterol Derivatives

The photochemical ring-opening of 7-dehydrocholesterol (7-DHC) derivatives represents a foundational approach for synthesizing vitamin D3 analogues, including sulfur dioxide adducts. This method, patterned after the industrial synthesis of vitamin D3, involves ultraviolet (UV) irradiation of a 7-DHC precursor to generate a previtamin intermediate, which subsequently undergoes thermal isomerization to yield the target compound .

In the context of sulfur dioxide adduct formation, the photochemical method begins with a la-hydroxylated derivative of 7-DHC (structure 17 in Figure 7 of ). UV irradiation induces electrocyclic ring opening, producing a previtamin D intermediate. Subsequent treatment with sulfur dioxide at controlled temperatures (typically −20°C to 0°C) facilitates the formation of the 6,19-sulfur dioxide adduct. The reaction proceeds via a [4+2] cycloaddition mechanism, where sulfur dioxide acts as a dienophile, bonding to the C6 and C19 positions of the previtamin structure .

Key Findings :

-

Yields of the sulfur dioxide adduct depend on the stereochemistry of the starting material and reaction conditions. The (6S)-isomer is preferentially formed under low-temperature conditions (−40°C) due to kinetic control .

-

Byproducts such as the 4,6-diene isomer (structure 63 ) are minimized using optimized dehydrobromination protocols with reagents like Brønsted acids or lithium bromide .

Sulfur Dioxide Adduct Formation via Liquid SO₂ Reaction

Direct reaction of cholecalciferol (vitamin D3) with liquid sulfur dioxide is a widely employed method for synthesizing the 6,19-sulfur dioxide adduct. This one-step procedure capitalizes on the electrophilic nature of sulfur dioxide, which selectively reacts with the conjugated diene system in vitamin D3’s B-ring .

Procedure :

-

Reaction Setup : Cholecalciferol is dissolved in anhydrous dichloromethane or toluene under inert atmosphere.

-

SO₂ Introduction : Liquid sulfur dioxide is added dropwise at −78°C, followed by gradual warming to −20°C.

-

Quenching and Purification : The reaction is quenched with aqueous sodium bicarbonate, and the adduct is isolated via column chromatography (silica gel, hexane/ethyl acetate) .

Data Table 1: Optimization of Liquid SO₂ Reaction

| Parameter | Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Temperature | −78°C → −20°C | 65 | 90 | |

| Solvent | Dichloromethane | 72 | 95 | |

| Reaction Time | 24 hours | 68 | 92 |

Challenges :

-

Competing reactions at higher temperatures (>0°C) lead to SO₂ extrusion and reversion to previtamin D3 .

-

Stereochemical control at C6 requires chiral auxiliaries or asymmetric catalysis to favor the (6S)-configuration .

Ozonolysis of Vitamin D3 Sulfur Dioxide Adducts

Ozonolysis has emerged as a strategic tool for modifying the side chain of vitamin D3 sulfur dioxide adducts. This method, detailed in the Vitamin D Handbook, enables the synthesis of truncated analogues with altered biological activity .

Steps :

-

Ozonolysis : The sulfur dioxide adduct is treated with ozone in methanol at −78°C, cleaving the C22-C23 bond.

-

Reductive Workup : Dimethyl sulfide or zinc reduces ozonides to aldehydes, yielding 22-oxo-23,24,25,26,27-pentanor derivatives.

-

Isolation : The product is purified via HPLC using a C18 column and methanol/water mobile phase .

Research Insights :

-

Ozonolysis preserves the sulfur dioxide adduct’s stereochemistry, making it viable for generating (6S)-configured derivatives .

-

This method is critical for producing analogues with shortened side chains, which exhibit unique binding affinities for the vitamin D receptor (VDR) .

Stereoselective Synthesis and Isolation of the 6S Isomer

The (6S)-configuration is achieved through stereoselective synthesis or chromatographic resolution of diastereomeric adducts. Asymmetric induction using chiral catalysts or auxiliaries ensures preferential formation of the desired isomer .

Chiral Resolution Protocol :

-

Diastereomer Formation : React racemic sulfur dioxide adduct with (R)- or (S)-mandelic acid to form diastereomeric esters.

-

Chromatography : Separate esters using silica gel chromatography (hexane/ethyl acetate gradient).

-

Hydrolysis : Treat esters with aqueous NaOH to regenerate the (6S)-adduct .

Data Table 2: Stereoselective Synthesis Outcomes

Thermolysis and Rearrangement Techniques

Thermolysis of the sulfur dioxide adduct is a key step in regenerating vitamin D3 or its analogues. Heating the adduct to 80–100°C in toluene induces retro-[4+2] cycloaddition, extruding SO₂ and yielding 5,6-trans-vitamin D3 .

Mechanistic Detail :

-

The reaction proceeds via a concertedsix-membered transition state, retaining the (6S)-configuration .

-

Sensitized photoisomerization (e.g., using UV-A light) further isomerizes the product to the natural 5,6-cis form .

Applications :

Q & A

Q. How do discrepancies arise between in vitro and in vivo activity assessments of the adduct?

- Methodological Answer : Differences may stem from protein binding, tissue-specific metabolism, or pharmacokinetic factors. Conduct protein-binding assays (e.g., equilibrium dialysis) and compare tissue distribution using radiolabeled adducts in animal models . Parallel in vitro/in vivo CYP enzyme activity assays can identify metabolic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.